2-(4-Methoxyphenyl)benzonitrile
Overview
Description
“2-(4-Methoxyphenyl)benzonitrile” is a chemical compound with the molecular formula C14H11NO and a molecular weight of 209.24 g/mol. It is a derivative of benzonitrile, which is a type of aromatic organic compound .
Synthesis Analysis
While specific synthesis methods for “2-(4-Methoxyphenyl)benzonitrile” were not found, there are related studies on the synthesis of similar compounds. For instance, a study on the synthesis of novel 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties was published . The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .
Scientific Research Applications
Synthesis of Benzothiazoles
2-(4-Methoxyphenyl)benzonitrile is used in the synthesis of benzothiazoles. 2-aminothiophenol and 4-methoxybenzaldehyde were cyclized under microwave irradiation and solvent-free conditions to synthesize 2-(4-methoxyphenyl)benzo[d]thiazole .
Antitumor Activity
The benzothiazoyl-moiety, which includes 2-(4-methoxyphenyl)benzonitrile, is a structure element of compounds with potent and selective antitumor activity. For instance, 2-(4-aminophenyl)benzothiazoles exhibit nanomolar inhibitory activity against a range of human breast, ovarian, colon, and renal cell lines in vitro .
Treatment of Inflammatory Diseases
Benzothiazoles, including 2-(4-methoxyphenyl)benzonitrile, have been used in the treatment of inflammatory diseases .
Treatment of Epilepsy
Benzothiazoles, including 2-(4-methoxyphenyl)benzonitrile, have been used in the treatment of epilepsy .
Corrosion Inhibition
2-(4-Methoxyphenyl)benzonitrile has been considered as a novel inhibitor for corrosion inhibition. It was studied by electrochemical impedance spectroscopy (EIS), and the data obtained from EIS were assessed to model the corrosion inhibition procedure over the equivalent circuit .
Antimicrobial Activity
A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .
Future Directions
While specific future directions for “2-(4-Methoxyphenyl)benzonitrile” were not found, there are studies on similar compounds that suggest potential future directions. For instance, a study on the synthesis and mode of action of novel 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties suggests potential applications in antimicrobial treatments . Another study on the biological activities of oxazole derivatives suggests potential applications in various therapeutic areas .
properties
IUPAC Name |
2-(4-methoxyphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSSOXPGEMBIQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362683 | |
Record name | 2-(4-methoxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)benzonitrile | |
CAS RN |
125610-78-8 | |
Record name | 2-(4-methoxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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